1-Boc-1-methylhydrazine

Overview

Description

Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid. It is primarily used for its anti-inflammatory and immunosuppressive properties. The chemical formula for deprodone is C21H28O4, and it has a molar mass of 344.451 g/mol .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of hydrazides. Hydrazides are known to interact with various enzymes and proteins, but specific interactions of 1-Boc-1-methylhydrazine have not been reported.

Molecular Mechanism

It is known to be involved in the synthesis of hydrazides, which can interact with biomolecules and potentially influence gene expression. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported for this compound.

Metabolic Pathways

It is known to be involved in the synthesis of hydrazides, but specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deprodone is synthesized through a series of chemical reactions involving steroid precursors. The synthesis typically starts with the modification of a pregnane derivative. Key steps include hydroxylation and acetylation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of deprodone involves large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate deprodone from other by-products .

Chemical Reactions Analysis

Types of Reactions

Deprodone undergoes various chemical reactions, including:

Oxidation: Deprodone can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups on deprodone, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a wide range of new steroidal compounds with different functional groups .

Scientific Research Applications

Synthesis and Use in Organic Chemistry

1-Boc-1-methylhydrazine is primarily used for the protection of hydrazines during organic synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group that allows for selective reactions without interference from the hydrazine functional group.

Boc Protection Technique

A solventless technique for Boc-protection of hydrazines has been developed, which demonstrates high efficiency and yields. This method allows for the selective protection of hydrazines and amines under mild conditions, avoiding the formation of complex mixtures typical in traditional methods .

Table 1: Reaction Conditions for Boc Protection

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Monosubstituted Hydrazines | Boc2O at 22-24°C | High |

| Primary Amines | Boc2O at room temperature | Fast |

| Secondary Amines | Requires DMAP catalyst | Moderate |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals. Its ability to form stable derivatives makes it valuable for drug development.

Case Study: Synthesis of Peptides

One notable application is in the synthesis of peptides containing aza-amino acids. The Boc-protected hydrazine can be incorporated into peptide chains, enhancing the stability and bioactivity of the resulting compounds .

Table 2: Examples of Peptides Synthesized Using this compound

| Peptide Name | Aza-Amino Acid Position | Yield (%) |

|---|---|---|

| Goserelin | Various | 80-90 |

| Other Peptides | Varies | High |

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good skin permeation and low interaction with cytochrome P450 enzymes, making it a potential candidate for drug formulation .

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Inhibition | None |

| Log Kp (skin permeation) | -6.93 cm/s |

Mechanism of Action

Deprodone exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation and immune regulation .

Comparison with Similar Compounds

Similar Compounds

Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Hydrocortisone: A naturally occurring glucocorticoid used in various medical treatments

Uniqueness of Deprodone

Deprodone is unique due to its specific chemical structure, which provides a balance between potency and side effects. It is often preferred in certain clinical settings where a moderate glucocorticoid effect is desired without the intense side effects associated with more potent steroids .

Biological Activity

1-Boc-1-methylhydrazine (CAS No. 21075-83-2) is a hydrazine derivative with significant implications in medicinal chemistry and organic synthesis. Its structure, characterized by the tert-butoxycarbonyl (Boc) protecting group, enhances its stability and reactivity in various chemical reactions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₄N₂O₂

- Molecular Weight : 146.19 g/mol

- Solubility : Highly soluble in water (24.2 mg/ml) and organic solvents.

- Log P (octanol-water partition coefficient) : 0.52, indicating moderate lipophilicity .

Pharmacological Profile

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may be linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.

Study on Anticancer Activity

A notable study explored the anticancer effects of various hydrazine derivatives, including this compound. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant cytotoxicity at higher concentrations .

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| HT-29 (Colon) | 10 | 80 |

Synthesis and Application in Peptide Synthesis

Research has demonstrated the utility of this compound in solid-phase peptide synthesis. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of azole-containing amino acids into peptide sequences . This property is particularly valuable in the development of peptidomimetics.

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Reports indicate that hydrazine derivatives can exhibit toxic effects, particularly related to their potential to induce oxidative stress and DNA damage . Therefore, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Properties

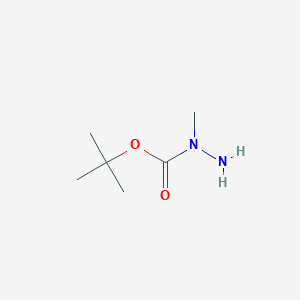

IUPAC Name |

tert-butyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQNZFRFVYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395881 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-83-2 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.

Q2: What are the advantages of using this compound in synthesis compared to other similar reagents?

A: this compound offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.